![molecular formula C16H12N4O2S B12604476 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione CAS No. 647826-51-5](/img/structure/B12604476.png)
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in coenzymes and other biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only speeds up the reaction but also ensures a higher yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Xanthines: Compounds like caffeine and theophylline, which are known for their stimulant and therapeutic properties.
Uniqueness
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thieno[3,2-g]pteridine core structure differentiates it from other pteridine derivatives, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
647826-51-5 |
|---|---|
Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-phenylthieno[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H12N4O2S/c1-19-13-12(15(21)20(2)16(19)22)17-10-8-11(23-14(10)18-13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
JPFZWTSOMAOOOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C=C(S3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


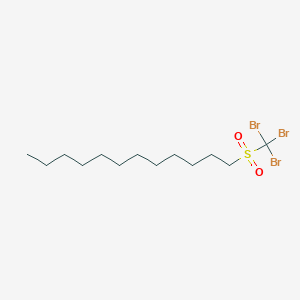
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)

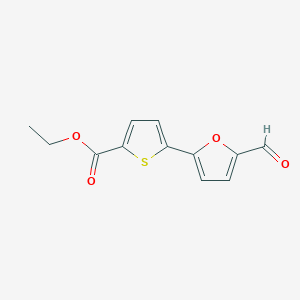
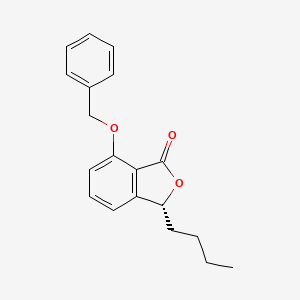
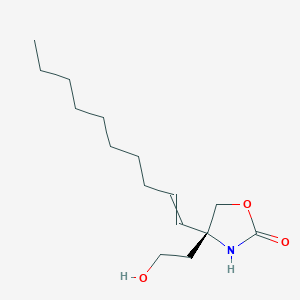
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
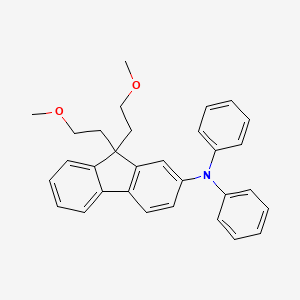
boranyl](/img/structure/B12604474.png)

